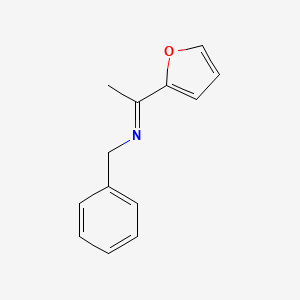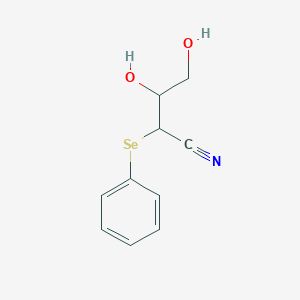
3,4-Dihydroxy-2-(phenylselanyl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-2-(phenylselanyl)butanenitrile: is an organic compound that features a unique combination of functional groups, including hydroxyl, nitrile, and phenylselanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroxybutanenitrile with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of 3,4-dioxo-2-(phenylselanyl)butanenitrile.
Reduction: Formation of 3,4-dihydroxy-2-(phenylselanyl)butylamine.
Substitution: Formation of 3,4-dihydroxy-2-(substituted phenylselanyl)butanenitrile.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used to study the effects of selenium-containing compounds on cellular processes. Selenium is known for its antioxidant properties and its role in enzyme function .
Medicine: The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design .
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials that require specific functional group arrangements .
Wirkmechanismus
The mechanism by which 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile exerts its effects involves the interaction of its functional groups with biological molecules. The phenylselanyl group can interact with thiol groups in proteins, potentially altering their function. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxy-2-butanone: Lacks the phenylselanyl group, making it less versatile in certain chemical reactions.
3,4-Dihydroxy-2-(methylselanyl)butanenitrile: Contains a methylselanyl group instead of a phenylselanyl group, which can affect its reactivity and biological activity.
Uniqueness: 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
666718-13-4 |
|---|---|
Molekularformel |
C10H11NO2Se |
Molekulargewicht |
256.17 g/mol |
IUPAC-Name |
3,4-dihydroxy-2-phenylselanylbutanenitrile |
InChI |
InChI=1S/C10H11NO2Se/c11-6-10(9(13)7-12)14-8-4-2-1-3-5-8/h1-5,9-10,12-13H,7H2 |
InChI-Schlüssel |
XFVLYTDHNPEYIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C(C#N)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


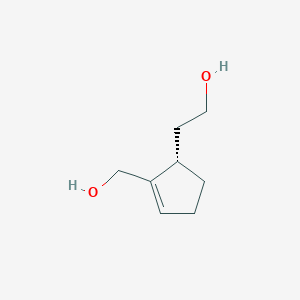
![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
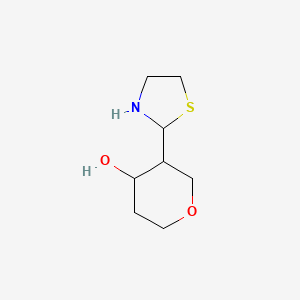
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)
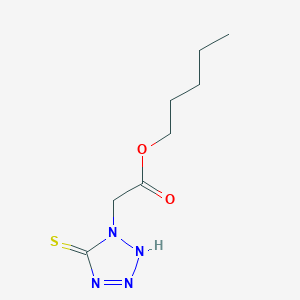
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)
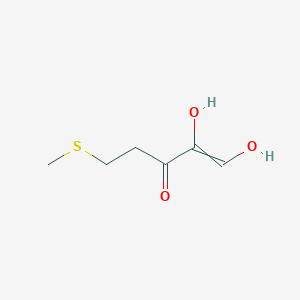
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

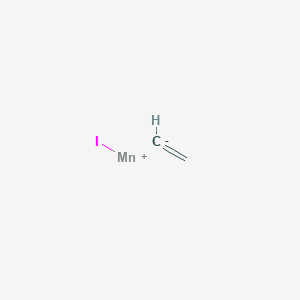
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)
